N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and trifluoromethyl groups, followed by their coupling with the glycinamide backbone. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and sulfonylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl group.
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-glycinamide: Lacks the phenylsulfonyl group.
The uniqueness of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20ClF3N2O3S |
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Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClF3N2O3S/c1-15-8-10-18(12-16(15)2)28-22(30)14-29(33(31,32)19-6-4-3-5-7-19)21-13-17(23(25,26)27)9-11-20(21)24/h3-13H,14H2,1-2H3,(H,28,30) |
InChI Key |
QSQMQEJTHGEKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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